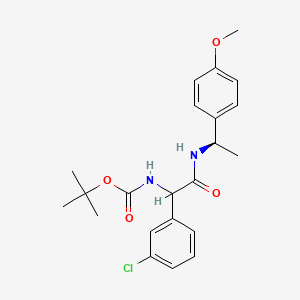
4-(5-chloro-2-methoxyphenyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-chloro-2-methoxyphenyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a chloro-substituted methoxyphenyl group and an isopropyl group attached to the triazole ring. The thiol group (-SH) attached to the triazole ring imparts unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-2-methoxyphenyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol can be achieved through a multi-step process involving the following key steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Substitution Reactions:
Thiol Group Introduction: The thiol group can be introduced through the reaction of the triazole intermediate with thiolating agents such as thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4-(5-chloro-2-methoxyphenyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, sodium ethoxide.
Major Products
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Formed through further oxidation of the thiol group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
4-(5-chloro-2-methoxyphenyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(5-chloro-2-methoxyphenyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with target proteins, leading to modulation of their activity. The triazole ring can interact with enzymes and receptors, affecting their function. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
4-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Lacks the isopropyl group.
4-(5-chloro-2-methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol: Contains a methyl group instead of an isopropyl group.
4-(5-chloro-2-methoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol: Contains an ethyl group instead of an isopropyl group.
Uniqueness
4-(5-chloro-2-methoxyphenyl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity, biological activity, and physical properties
特性
CAS番号 |
1019061-94-9 |
|---|---|
分子式 |
C12H14ClN3OS |
分子量 |
283.78 g/mol |
IUPAC名 |
4-(5-chloro-2-methoxyphenyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H14ClN3OS/c1-7(2)11-14-15-12(18)16(11)9-6-8(13)4-5-10(9)17-3/h4-7H,1-3H3,(H,15,18) |
InChIキー |
ZDBISKVKXWYYNQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NNC(=S)N1C2=C(C=CC(=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



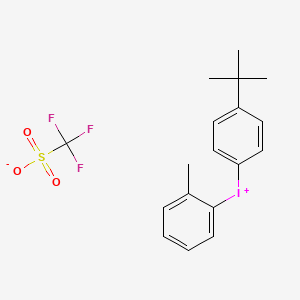
![Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate](/img/structure/B14118905.png)

![(E)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B14118921.png)
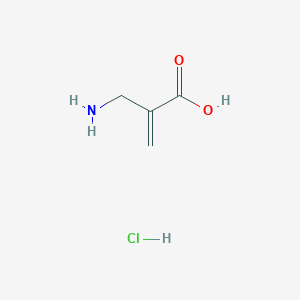
![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14118929.png)


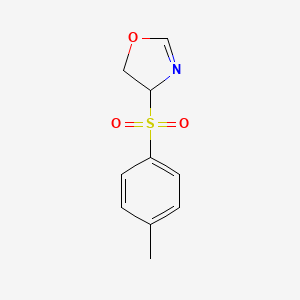
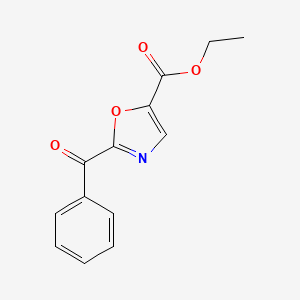
![methyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14118963.png)
